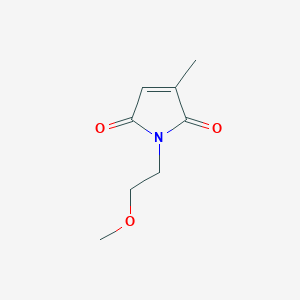
1-(2-甲氧基乙基)-3-甲基-2,5-二氢-1H-吡咯-2,5-二酮
描述
1-(2-Methoxyethyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, or 2-ME-MPD, is a synthetic compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is a derivative of pyrrole and is composed of two methyl groups, two methoxyethyl groups, and a dihydro-1H-pyrrole-2,5-dione moiety. Due to its unique structure, 2-ME-MPD has been studied for its potential applications in a variety of laboratory experiments.
科学研究应用
聚合物太阳能电池中的电子传输层
一种新型的醇溶性n型共轭聚电解质,具有二酮吡咯吡咯(DPP)骨架,适用于倒置型聚合物太阳能电池中的电子传输层,由于其高电导率和电子迁移率,展现出增强的功率转换效率。其独特的结构有助于电子提取并减少激子复合,显著改善器件性能 (Hu et al., 2015)。
腐蚀抑制
1H-吡咯-2,5-二酮衍生物,特别是1-苯基-1H-吡咯-2,5-二酮和1-(4-甲基苯基)-1H-吡咯-2,5-二酮,已被确认为氯化氢介质中碳钢腐蚀的高效有机抑制剂。它们的腐蚀抑制效果随浓度增加而增加,展示了它们在保护金属表面免受酸性腐蚀方面的潜力 (Zarrouk et al., 2015)。
发光材料
对称取代的二酮吡咯吡咯衍生物已被合成,展示出在有机光电材料和生物系统中应用的有前景的光物理性质。它们在碱性条件下的强荧光和增加的水溶性表明其潜在用途包括酸碱指示剂和新型发光聚合物的开发 (Zhang et al., 2014)。
杀真菌活性
含有吡咯啉-2,4-二酮基团的新型斯特罗比鲁林衍生物已被合成,展示出对各种植物病原菌的明显杀真菌活性。这些发现突显了将1-(2-甲氧基乙基)-3-甲基-2,5-二氢-1H-吡咯-2,5-二酮衍生物纳入农业杀菌剂中以保护作物免受真菌病害的潜力 (Guihua et al., 2014)。
抗菌活性
对取代的4-酰基吡咯烯-2-酮与主要胺类的相互作用的研究已经导致具有显著抗菌活性的化合物的开发。这些化合物源自1-(2-甲氧基乙基)-5-芳基-4-酰基-3-羟基-3-吡咯烯-2-酮,展示了1H-吡咯-2,5-二酮衍生物在制药研究中的多样应用潜力 (Gein et al., 2009)。
属性
IUPAC Name |
1-(2-methoxyethyl)-3-methylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-6-5-7(10)9(8(6)11)3-4-12-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDXASGUVNLEKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{4-[3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1517407.png)
![1-[3-(2-Pyrimidinyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B1517410.png)

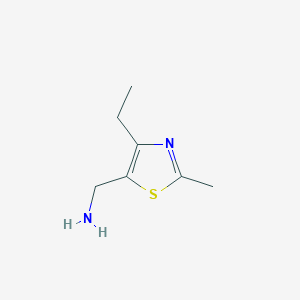
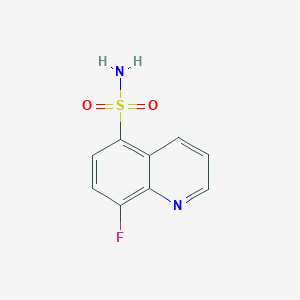
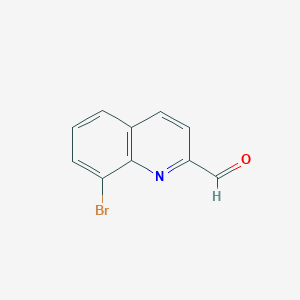
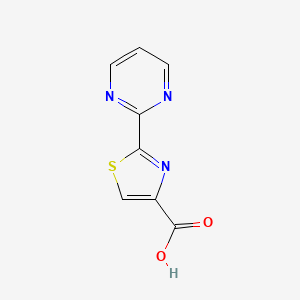

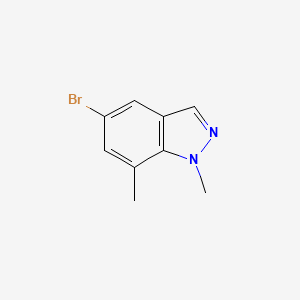
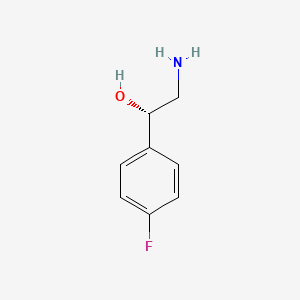
![tert-butyl 4-[2-(3-nitrophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1517425.png)
![7-Bromo[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1517427.png)
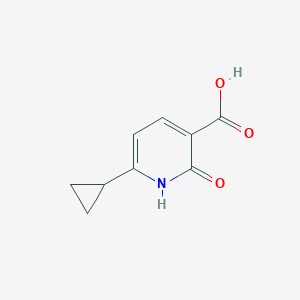
![6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1517429.png)